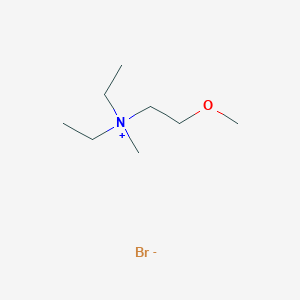

N,N-二乙基-N-甲基-N-(2-甲氧基乙基)溴化铵

描述

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is a chemical compound with the molecular formula C8H20BF4NO . It is also known as DEME BF4 . The molecular weight of this compound is 233.06 . It is used in electrochemistry .

Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is complex, with a molecular formula of C8H20NO.C2F6NO4S2 and a molecular weight of 426.397 .Physical And Chemical Properties Analysis

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” has a melting point of -91 °C and a density of 1.42 g/cm3 at 25 °C .科学研究应用

Ionic Liquid Formation

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is used to create novel ionic liquids when combined with different anions. These ionic liquids have unique thermodynamic properties and can form binary mixture systems with other solvents like γ-butyrolactone (GBL), which are studied for their potential applications in various fields, including electrochemistry and materials science .

Electrolyte Systems for Energy Storage

This compound is instrumental in developing polymeric gel electrolyte systems that exhibit magnesium ion (Mg2+) mobility. Such systems are crucial for the advancement of energy storage technologies, particularly in the development of more efficient and safer batteries .

Solvation Dynamics

The compound plays a significant role in the solvation of lithium ions in electrolyte solutions. Studies using Raman and multinuclear NMR spectroscopy have provided insights into the solvation structure of lithium ions when solvated by N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide -based ionic liquids .

Non-Flammable Battery Electrolytes

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is being researched for its use in non-flammable lithium-ion batteries. It’s a promising candidate for creating safer battery electrolytes, which is a significant concern for consumer electronics and electric vehicles .

Thermodynamic Property Analysis

The compound is used in the study of thermodynamic properties and intermolecular interactions of ionic liquids. These studies are essential for understanding the behavior of ionic liquids in different conditions and can lead to the development of new materials with tailored properties .

安全和危害

作用机制

Target of Action

It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as solvents and electrolytes due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential .

Mode of Action

The mode of action of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is primarily through its interactions with other molecules in its environment. As an ionic liquid, it can interact with a wide range of molecules, influencing their properties and behaviors . The specific interactions and resulting changes would depend on the nature of the molecules it interacts with.

Biochemical Pathways

As an ionic liquid, it can potentially influence a variety of biochemical processes through its interactions with biological molecules .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely be influenced by factors such as its charge, size, and the nature of the ions it contains .

Result of Action

As an ionic liquid, it could potentially influence a variety of molecular and cellular processes through its interactions with biological molecules .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the environment . For instance, it has been reported that the transport properties (viscosity and conductivity) of similar ionic liquids can be described by the Vogel–Fulcher–Tamman (VFT) equation, which takes into account the temperature dependence .

属性

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWWBWNJNDMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822973 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749879-33-2 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?

A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.

Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?

A2: The glass-formation region for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)